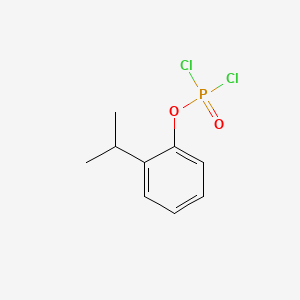
Phosphorodichloridic acid, (1-methylethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is a chemical compound with the molecular formula C9H12Cl2O2P. It is also known by other names such as phenyl phosphorodichloridate and phenyl phosphorodichlorodate . This compound is characterized by the presence of a phosphorodichloridic acid group attached to a phenyl ester, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodichloridic acid, (1-methylethyl)phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphoric acid esters, amides, and thiophosphates.
Hydrolysis Products: Hydrolysis typically yields phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Phosphorodichloridic acid, (1-methylethyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Mecanismo De Acción
The mechanism of action of phosphorodichloridic acid, (1-methylethyl)phenyl ester involves the formation of reactive intermediates that can interact with various molecular targets. The compound can phosphorylate nucleophiles, leading to the formation of stable phosphoric acid derivatives. This reactivity is utilized in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl phosphorodichloridate
- Phenyl phosphorodichlorodate
- Phenoxydichlorophosphine oxide
- Phenoxyphosphoryl dichloride
Uniqueness
Phosphorodichloridic acid, (1-methylethyl)phenyl ester is unique due to its specific reactivity and the presence of the (1-methylethyl) group, which can influence its chemical behavior and applications. This makes it distinct from other similar compounds that may lack this specific substituent .
Propiedades
Número CAS |
60722-92-1 |
|---|---|
Fórmula molecular |
C9H11Cl2O2P |
Peso molecular |
253.06 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-7(2)8-5-3-4-6-9(8)13-14(10,11)12/h3-7H,1-2H3 |
Clave InChI |
BKMVKEHNEIKUMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1OP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
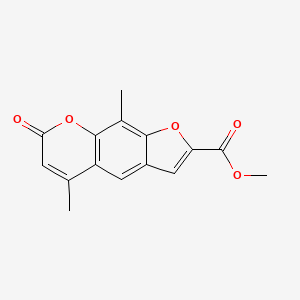
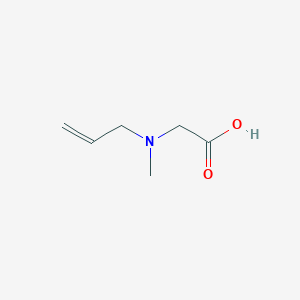
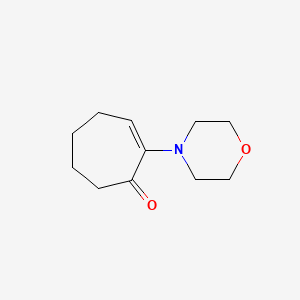
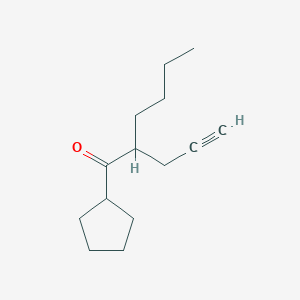
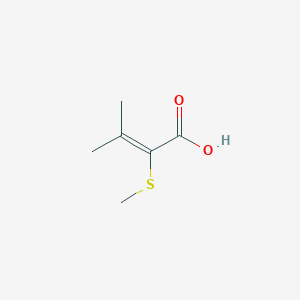
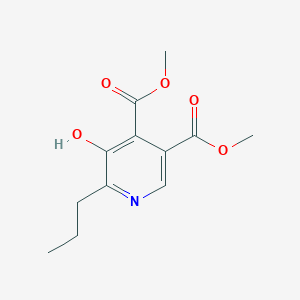
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
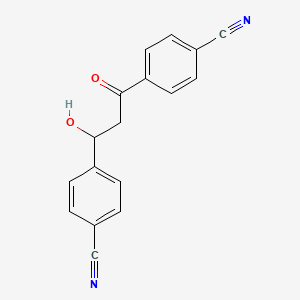
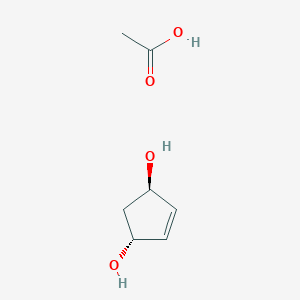
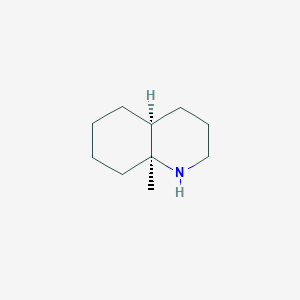
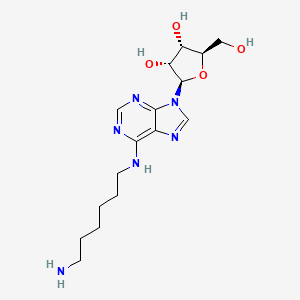
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)
